tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-[methoxy(methyl)carbamoyl]pyridin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)15-10-6-7-14-8-9(10)11(17)16(4)19-5/h6-8H,1-5H3,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRKBFWAKSLIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as ethanol or dichloromethane. The mixture is stirred at low temperatures, followed by gradual warming to room temperature to complete the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation .
Scientific Research Applications
Pharmaceutical Development
The primary application of tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate lies in its potential as a pharmaceutical agent. Compounds with similar structures have been investigated for their ability to act as:
- Anticancer Agents : Research has indicated that derivatives of pyridine-based carbamates can exhibit cytotoxic effects against various cancer cell lines. This compound's structure may provide insights into developing new anticancer therapies.
- Antimicrobial Activity : The presence of the pyridine ring is often associated with antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth, suggesting that this compound may have potential as an antimicrobial agent.
Biochemical Research
The compound may also serve as a useful tool in biochemical research:
- Enzyme Inhibition Studies : Its structural features allow it to be evaluated as an inhibitor of specific enzymes involved in metabolic pathways, particularly those linked to drug metabolism.
- Receptor Binding Studies : The ability of this compound to interact with various biological receptors can be explored, contributing to understanding receptor-ligand interactions.
Synthesis and Methodology
The synthesis of this compound has been documented in several studies, indicating its feasibility for laboratory preparation:
| Step | Description | Yield | Conditions |
|---|---|---|---|
| 1 | Reaction of pyridine derivative with methoxy(methyl)carbamate | 59% | THF, 0°C to RT |
| 2 | Purification via column chromatography | - | Ethyl acetate/petroleum ether |
These methodologies highlight the compound's accessibility for further research and application development.
Case Studies
Several case studies illustrate the potential applications of this compound:
- Case Study A : A study demonstrated the anticancer efficacy of similar pyridine-based compounds against breast cancer cell lines, suggesting that this compound could be further investigated for similar effects.
- Case Study B : Research on antimicrobial properties showed that derivatives of carbamate compounds inhibited the growth of Gram-positive bacteria, indicating that this compound may also possess similar activity.
Mechanism of Action
The mechanism by which tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate exerts its effects involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Presumed to be $ \text{C}{13}\text{H}{19}\text{N}3\text{O}4 $ (based on structural analysis).
Comparison with Structurally Similar Compounds
Substituent Analysis
The table below compares substituents and functional groups of the target compound with analogs:
Key Observations :
Key Observations :
Physical and Spectral Properties
Key Observations :
Key Observations :
- The target compound’s structural features align with intermediates used in kinase inhibitor synthesis (e.g., ).
Biological Activity
Tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate (CAS No. 244780-32-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₉N₃O₄, with a molecular weight of 281.31 g/mol. The structure features a pyridine ring substituted with a methoxy(methyl)carbamoyl group and a tert-butyl carbamate moiety, which may influence its biological interactions.
Research indicates that compounds with carbamate structures often exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the regulation of neurotransmitters in the nervous system. The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive function and memory retention.
Enzyme Inhibition Studies
In studies involving similar carbamate derivatives, compounds demonstrated varying degrees of AChE inhibition, with IC₅₀ values ranging from 1.60 to 311.0 µM . While specific data on this compound is limited, its structural similarity suggests potential for similar activity.
Biological Activity and Efficacy
Neuroprotective Effects :
In vitro studies have shown that carbamate derivatives can protect neuronal cells from toxicity induced by amyloid beta peptides (Aβ). For instance, related compounds have been observed to reduce oxidative stress markers and improve cell viability in astrocytes exposed to Aβ . This neuroprotective effect may be attributed to the modulation of inflammatory pathways and oxidative stress.
Anticancer Potential :
Emerging research has highlighted the potential anticancer properties of carbamate-containing compounds. For example, certain derivatives have been identified as inhibitors of histone demethylases, which play a role in cancer progression . While specific studies on this compound are sparse, the implications suggest avenues for further exploration in cancer therapeutics.
Case Studies
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate, and how can reaction efficiency be optimized?
- Methodological Answer :
The compound is typically synthesized via a multi-step sequence involving:- Carbamate Formation : Reaction of 4-aminopyridine derivatives with tert-butoxycarbonyl (Boc) protecting agents under anhydrous conditions, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
- Carbamoylation : Introduction of the methoxy(methyl)carbamoyl group at the 3-position of the pyridine ring using methoxy(methyl)amine and activated carbonyl reagents (e.g., EDCI or DCC) in dichloromethane or THF .
- Optimization Strategies :
- Use of coupling agents like HATU for improved yields in carbamoylation .
- Monitoring reaction progress via TLC or HPLC to minimize side products.
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Q. How is the structure of this compound confirmed, and what spectroscopic techniques are critical for characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies key functional groups (e.g., tert-butyl singlet at ~1.4 ppm, pyridine ring protons at 7–8 ppm) and confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and formula (e.g., [M+H]⁺ peak matching C₁₄H₂₀N₃O₄) .
- X-ray Crystallography : Resolves stereochemistry and solid-state conformation, particularly for derivatives with chiral centers .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability in Storage : Stable at room temperature in inert atmospheres (argon/nitrogen) but sensitive to prolonged exposure to moisture. Store at –20°C in desiccated environments .
- pH Sensitivity : Hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing the free amine and tert-butanol. Stability tested via HPLC in buffered solutions (e.g., phosphate buffer, pH 7.4) .
Q. How is this compound utilized as a protecting group in peptide or heterocycle synthesis?
- Methodological Answer :
The tert-butyl carbamate (Boc) group protects amines during multi-step syntheses. Key applications include:- Peptide Synthesis : Boc deprotection with TFA enables selective amine exposure for coupling .
- Heterocycle Functionalization : Serves as a temporary block for pyridine nitrogen during cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s reactivity with nucleophiles or electrophiles?
- Methodological Answer :
- Nucleophilic Attack : React with Grignard reagents (e.g., MeMgBr) to probe carbamate carbonyl reactivity. Monitor via ¹³C NMR for carbonyl signal disappearance .
- Electrophilic Substitution : Assess pyridine ring activation by introducing substituents via nitration or halogenation, followed by Boc deprotection and LC-MS analysis .
Q. How should contradictory data on degradation products (e.g., under oxidative vs. hydrolytic conditions) be reconciled?
- Methodological Answer :
- Controlled Stress Testing : Expose the compound to H₂O₂ (oxidative) vs. HCl (hydrolytic) and analyze degradation products via LC-MS.
- Mechanistic Studies : Use DFT calculations to compare activation energies for hydrolysis (Boc cleavage) vs. oxidation (pyridine ring modification) .
Q. What computational approaches are used to model interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Simulate binding to active sites (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding between the carbamoyl group and catalytic residues .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (e.g., GROMACS) .
Q. What role does this compound play in the synthesis of pharmaceuticals (e.g., kinase inhibitors or antiviral agents)?
- Methodological Answer :
- Kinase Inhibitor Synthesis : Serves as a precursor for pyridine-based scaffolds in EGFR or CDK inhibitors. Post-functionalization via Pd-catalyzed coupling introduces aryl/heteroaryl groups .
- Antiviral Agents : The methoxy(methyl)carbamoyl group enhances solubility and bioavailability in prodrug designs, as seen in protease inhibitor analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
